molecular formula C22H27NO3 B6075658 [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

Cat. No.: B6075658
M. Wt: 353.5 g/mol
InChI Key: ZXKOHWKOIVWFQJ-UHFFFAOYSA-N
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Description

[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 357.46 g/mol.

Mechanism of Action

The mechanism of action of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation and oxidative stress. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods and the improvement of the solubility of this compound could lead to its wider use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a multistep process that involves the reaction of piperidine with 3-isopropoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-hydroxybenzyl chloride. The yield of this compound is around 50%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anti-cancer agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-16(2)26-21-7-3-5-18(13-21)22(25)19-6-4-12-23(15-19)14-17-8-10-20(24)11-9-17/h3,5,7-11,13,16,19,24H,4,6,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOHWKOIVWFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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